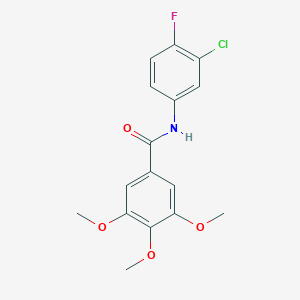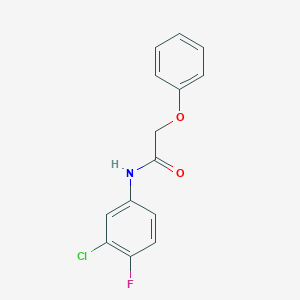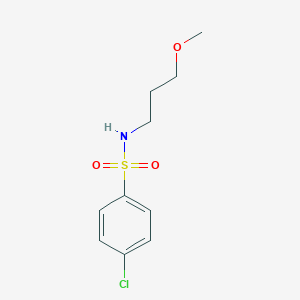
4-chloro-N-(3-methoxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid, which is soluble in water and organic solvents. This compound has been widely studied for its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-methoxypropyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in many physiological processes. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide involves inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for many physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide depend on the specific application and the concentration used. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial for the treatment of glaucoma. This compound has also been shown to have anticonvulsant and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(3-methoxypropyl)benzenesulfonamide in lab experiments include its high purity, solubility in water and organic solvents, and ease of synthesis. However, the limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its potential as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, the development of new synthetic methods for this compound could lead to improved yields and purity.
Conclusion:
In conclusion, 4-chloro-N-(3-methoxypropyl)benzenesulfonamide is a promising compound with potential applications in scientific research. Its synthesis method is straightforward, and it has been studied for its potential as an inhibitor of carbonic anhydrase. This compound has shown anticonvulsant and anticancer properties and has been investigated for its potential as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. The future directions for the study of this compound include exploring its potential as a therapeutic agent for other diseases and developing new synthetic methods.
Synthesemethoden
The synthesis of 4-chloro-N-(3-methoxypropyl)benzenesulfonamide can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction takes place under mild conditions, and the product can be obtained in high yields. The purity of the product can be improved by recrystallization from suitable solvents.
Eigenschaften
Molekularformel |
C10H14ClNO3S |
|---|---|
Molekulargewicht |
263.74 g/mol |
IUPAC-Name |
4-chloro-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
GRNAYAVSBCPUJD-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




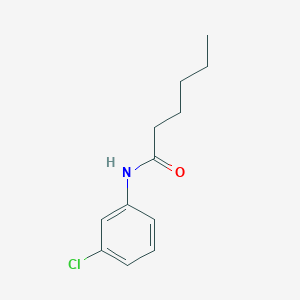


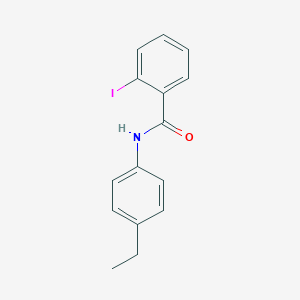
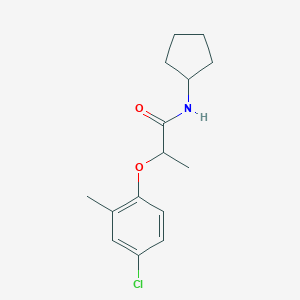
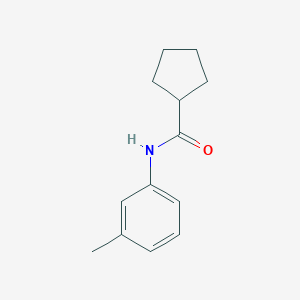

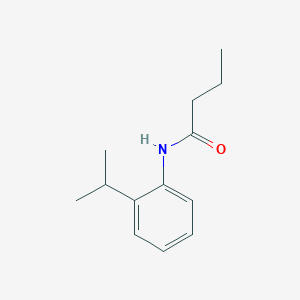
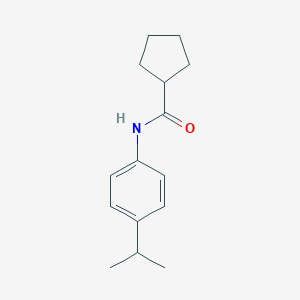
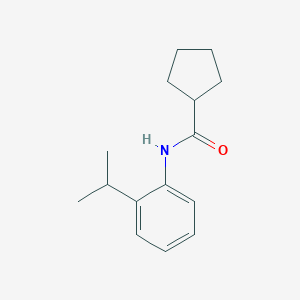
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
